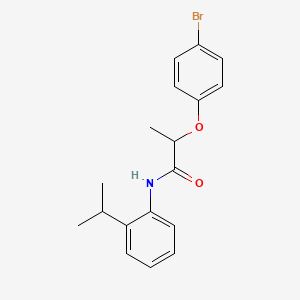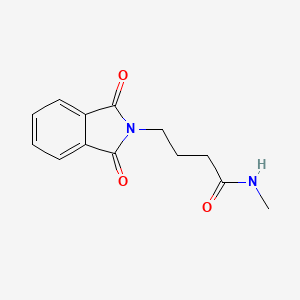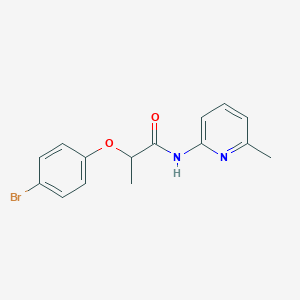
2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide, commonly known as KBR-3023, is a synthetic compound that belongs to the class of arylamides. It is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55) and has shown promising results in various scientific research applications.
Mécanisme D'action
KBR-3023 acts as a selective antagonist of the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor, which is a member of the G protein-coupled receptor family. The 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor is widely expressed in various tissues, including the brain, immune cells, and cancer cells. It plays a crucial role in regulating various physiological processes, including cell proliferation, migration, and inflammation.
Biochemical and Physiological Effects:
KBR-3023 has been shown to have a range of biochemical and physiological effects, including reducing cancer cell proliferation and inducing apoptosis, reducing inflammation, improving cognitive function, and reducing pain and anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
KBR-3023 has several advantages for laboratory experiments, including its high selectivity for the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor, its potency, and its ability to penetrate the blood-brain barrier. However, its limitations include its relatively short half-life, which may require frequent dosing, and its potential off-target effects on other G protein-coupled receptors.
Orientations Futures
Future research on KBR-3023 could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Further studies could also investigate its pharmacokinetics and pharmacodynamics to optimize dosing and improve its therapeutic efficacy. Additionally, research could explore the potential of KBR-3023 as a tool compound for studying the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor and its role in various physiological processes.
Applications De Recherche Scientifique
KBR-3023 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor has been shown to have anti-tumor effects in cancer cells, reduce inflammation in various tissues, and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)16-6-4-5-7-17(16)20-18(21)13(3)22-15-10-8-14(19)9-11-15/h4-13H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAJFELTMVMLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4111444.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4111450.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-pyrrolidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111466.png)
![methyl {4-[(2-methyl-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B4111480.png)
![methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate](/img/structure/B4111487.png)
![8-[(4-fluorobenzyl)oxy]quinoline](/img/structure/B4111492.png)


![1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B4111516.png)
![N-(3-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4111520.png)